2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid
Overview
Description
2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C25H34N2O5 and its molecular weight is 442.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spin Labeling and Imaging
The compound and its derivatives are used in electron paramagnetic resonance (EPR) and magnetic resonance imaging (MRI). For instance, aminoxyl radicals (nitroxides), a class of compounds to which this molecule belongs, are employed as antioxidants, spin labels for proteins, and probes in EPR and MRI studies. However, the rapid reduction of the radical moiety in cells, turning them into diamagnetic hydroxylamines, limits their use in spectroscopic and imaging studies. Efforts to enhance the stability of these compounds include varying the electronic and steric environment of the radical. One study showed that tetraethyl-substituted piperidine nitroxides are effective against reduction by ascorbate or cytosolic extracts and are used for EPR and MRI in vivo imaging of mouse head with notable half-life improvements (Babic, Orio, & Peyrot, 2020).
Peptide Synthesis
The compound is also involved in peptide synthesis. In one study, the structures of 2-alkoxy-5(4H)-oxazolones derived from this compound were solved by single-crystal X-ray diffraction. These structures represent the first examples of 2-alkoxy-5(4H)-oxazolones in the crystal state. This is significant for understanding the nature of these compounds in peptide synthesis (Crisma, Valle, Formaggio, Toniolo, & Bagno, 1997).
Oxidation Reactions and Catalysis
This compound is also used in oxidation reactions and as a catalyst. For instance, 4-methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, derived from the corresponding 1-piperidinyloxyl radical, has been used as an oxyfunctionalizing reagent for enolizable ketones, demonstrating its utility in selective oxyfunctionalization of ketones (Ren, Liu, & Guo, 1996).
Fluorescence Probing
A derivative of the compound, 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol, has been incorporated into a 7-nitrobenzoxadiazole fluorophore for the reversible fluorescent probing of ClO(-)/AA redox cycles in aqueous solutions and living cells (Wang, Ni, & Shao, 2016).
Antimicrobial Applications
Some derivatives of the compound have shown antimicrobial activity. For example, a study synthesized new pyridine derivatives using 2-chloropyridine-3-carboxylic acid, demonstrating variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various biological targets, influencing cellular processes and pathways .
Mode of Action
It’s known that similar compounds can act as oxidation catalysts . They can participate in free radical reactions and oxidize other organic compounds, triggering a series of chemical changes .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential oxidative properties . It could influence the redox state of cells and impact various metabolic processes.
Pharmacokinetics
Similar compounds are known to be soluble in organic solvents and partly soluble in water . This solubility profile could influence the compound’s bioavailability and distribution within the body .
Result of Action
Given its potential oxidative properties, it could induce oxidative stress in cells, which could lead to various cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability . For instance, the compound’s oxidative properties could be influenced by the presence of reducing agents in the environment .
properties
IUPAC Name |
4-(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-ylmethoxycarbonylamino)-2,2,6,6-tetramethyl-1-oxidopiperidin-1-ium-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,16-20,27H,13-15H2,1-4H3,(H,26,30)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMPQEQYCAEMPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC([NH+]1[O-])(C)C)(C(=O)O)NC(=O)OCC2C3C=CC=CC3C4C2C=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724551 | |
Record name | 2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40761-70-4 | |
Record name | 2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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